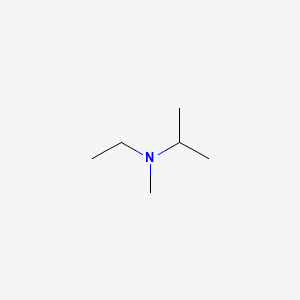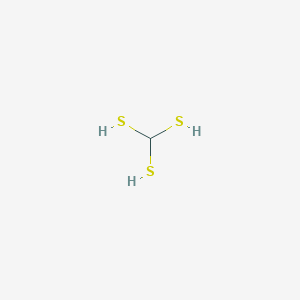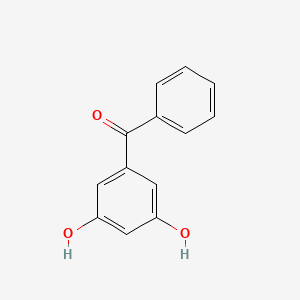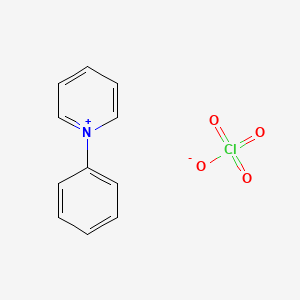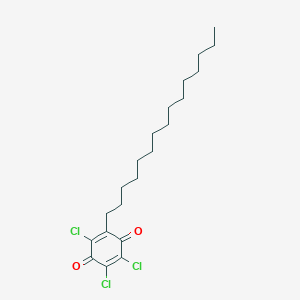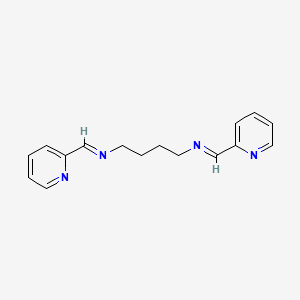![molecular formula C26H19NO3S B14665277 S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate CAS No. 50338-09-5](/img/structure/B14665277.png)
S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group, diphenylmethyl group, and a benzenecarbothioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate typically involves the reaction of 4-nitrophenyl diphenylmethanol with benzenecarbothioic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo hydrolysis or other transformations, leading to the formation of active intermediates.
類似化合物との比較
- S-[(4-Nitrophenyl)(phenyl)methyl] benzenecarbothioate
- S-[(4-Nitrophenyl)(diphenyl)methyl] ethanecarbothioate
Uniqueness: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitrophenyl and diphenylmethyl groups enhances its versatility in various chemical reactions and research applications.
特性
CAS番号 |
50338-09-5 |
|---|---|
分子式 |
C26H19NO3S |
分子量 |
425.5 g/mol |
IUPAC名 |
S-[(4-nitrophenyl)-diphenylmethyl] benzenecarbothioate |
InChI |
InChI=1S/C26H19NO3S/c28-25(20-10-4-1-5-11-20)31-26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24(19-17-23)27(29)30/h1-19H |
InChIキー |
LYGAXCDEZBXTOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



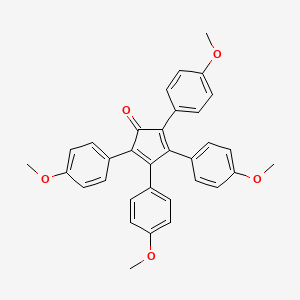
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
